molecular formula C25H33N5O6S2 B2749161 Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 449768-73-4

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2749161
CAS No.: 449768-73-4
M. Wt: 563.69
InChI Key: XZNIZCMGWNJDIL-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3 and an isopropyl group at position 5. The structure is further functionalized with a sulfonyl-linked phenylcarbamoyl group and a piperazine ring esterified with an ethyl carboxylate moiety.

Properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O6S2/c1-4-36-25(33)28-11-13-30(14-12-28)38(34,35)18-7-5-17(6-8-18)23(32)27-24-21(22(26)31)19-9-10-29(16(2)3)15-20(19)37-24/h5-8,16H,4,9-15H2,1-3H3,(H2,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIZCMGWNJDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS Number: 1215664-62-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H34ClN5O6S2C_{25}H_{34}ClN_{5}O_{6}S_{2} with a molecular weight of approximately 600.2 g/mol. The structure features multiple functional groups including sulfonamide and piperazine moieties, which are often associated with diverse pharmacological effects.

PropertyValue
Molecular FormulaC₃₄H₄₄ClN₅O₆S₂
Molecular Weight600.2 g/mol
CAS Number1215664-62-2

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to inhibit protein kinases and modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders and cancer .

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The piperazine structure could facilitate binding to neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties similar to other heterocyclic compounds used in cancer therapy .
  • Antimicrobial Properties : The presence of the sulfonamide group indicates potential antimicrobial activity, as many sulfonamides are known for their antibacterial effects.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various heterocyclic compounds in vitro against different cancer cell lines. This compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of compounds with similar structures in models of oxidative stress-induced neuronal injury. Results indicated that the compound could reduce cell death and oxidative stress markers in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with pyrazole and pyrimidine derivatives synthesized in , such as 5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) and 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a). Key differences include:

  • Core Structure: The tetrahydrothieno[2,3-c]pyridine core in the target compound contrasts with pyrazolo-triazolo-pyrimidine systems in derivatives. This difference may influence ring planarity and binding interactions with biological targets.
  • Substituents : The target compound lacks nitro groups but features a 6-isopropyl group and a sulfonyl-piperazine chain, which may enhance solubility and steric bulk compared to fluorophenyl or dichlorophenyl substituents in compounds .

Table 1: Structural Comparison of Selected Analogues

Compound Name/ID Core Structure Key Substituents Melting Point (°C)
Target Compound Tetrahydrothieno[2,3-c]pyridin 3-carbamoyl, 6-isopropyl, sulfonyl-piperazine N/A
15a () Pyrazole-4-carbonitrile 4-fluorophenyl, nitro, ethoxymethyleneamino 194–196
16a () Pyrazolo-triazolo-pyrimidine 4-fluorophenyl, nitro, phenyl >340
Bioactivity and Target Profiles

highlights that structural similarity strongly correlates with bioactivity clustering. The target compound’s carbamoyl and sulfonyl groups are associated with kinase inhibition (e.g., targeting ATP-binding pockets) and protease binding, respectively. Hierarchical clustering of structurally related compounds in suggests that the target compound may share bioactivity with carboxamide-containing analogues, particularly those interacting with serine/threonine kinases or growth factor receptors .

Table 2: Hypothetical Bioactivity Clustering Based on Structural Motifs

Structural Feature Predicted Bioactivity Cluster Example Targets
Carbamoyl group Kinase inhibition EGFR, CDK2
Sulfonyl-piperazine Protease modulation Thrombin, Factor Xa
Tetrahydrothieno-pyridin core CNS activity (speculative) 5-HT receptors
Pharmacokinetic Considerations
  • Solubility : The ethyl carboxylate group may enhance aqueous solubility compared to nitro-substituted analogues (e.g., 15a, 16a), which are less polar.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

  • Methodological Answer : The synthesis requires multi-step reactions with strict control of temperature (typically 60–100°C), solvent selection (e.g., DMF or DCM), and pH (neutral to slightly basic). For example, coupling reactions involving sulfonamide or carbamoyl groups often necessitate anhydrous conditions and catalysts like EDCI/HOBt. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is critical to isolate the target compound. Analytical techniques such as NMR (¹H/¹³C) and HRMS confirm purity and structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for distinguishing thienopyridine and piperazine moieties.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns).
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbamoyl C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers assess the thermal stability and solubility of this compound?

  • Methodological Answer :
  • Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition temperatures and phase transitions.
  • Solubility profiling in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) guides formulation strategies. For example, moderate solubility in DMSO (10–20 mg/mL) is typical for piperazine derivatives .

Advanced Research Questions

Q. How can conflicting data from spectroscopic and crystallographic analyses be resolved?

  • Methodological Answer : Discrepancies in molecular weight (HRMS vs. elemental analysis) or stereochemistry (NMR vs. X-ray crystallography) require cross-validation:
  • X-ray Diffraction : Resolves absolute configuration and crystal packing effects.
  • Dynamic NMR : Detects conformational flexibility in solution.
  • Computational Modeling (DFT) : Predicts stable conformers and validates experimental data .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., isopropyl to cyclopropyl) to probe steric/electronic effects.
  • Biological Assays : Test kinase inhibition (IC₅₀) or receptor binding (SPR/Biacore).
  • Molecular Docking : Map interactions with target proteins (e.g., ATP-binding pockets).
Analog StructureModified GroupObserved ActivityReference
6-Methylbenzo[d]thiazoleThiazole substituentEnhanced kinase inhibition
4-PhenylthiazoleAromatic substitutionImproved solubility

Q. How can researchers address unexpected by-products during scale-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates.
  • Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, mixing rate) via response surface methodology.
  • Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis) through precise residence time control .

Q. What approaches are used to study metabolic stability and toxicity in preclinical models?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Assess hepatic clearance using CYP450 isoforms.
  • Ames Test : Screen for mutagenicity.
  • In Vivo Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Data Contradiction Analysis

Q. How to interpret discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer :
  • Protein Binding Assays : Determine if serum albumin binding reduces free drug concentration.
  • Metabolite Identification (LC-MS/MS) : Check for active/inactive metabolites.
  • Tissue Distribution Studies : Use radiolabeled compounds to assess penetration into target organs .

Methodological Best Practices

  • Synthetic Reproducibility : Document batch-specific variations (e.g., solvent lot, humidity) in supplementary materials.
  • Data Transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo) for peer validation.
  • Collaborative Tools : Use platforms like SciFinder or Reaxys to cross-reference synthetic protocols .

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